1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF5. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring.
Mechanism of Action
Target of Action
1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is a chemical compound that is primarily used as an intermediate in organic synthesis .
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom on the benzene ring is replaced by the organoboron group, forming a new carbon-carbon bond .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This allows for the synthesis of a wide range of complex organic molecules, which can have various effects at the molecular and cellular level depending on their structure and function.
Action Environment
The efficacy and stability of reactions involving this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction conditions, the presence of a suitable catalyst, and the pH of the reaction medium . The compound itself is stable under normal conditions, but it should be stored in a cool, dry place to prevent degradation .
Preparation Methods
The synthesis of 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method includes the bromination of 2,3-difluoro-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination .
Industrial production methods may involve more advanced techniques, including the use of catalysts to enhance the reaction efficiency and yield. The choice of solvent, temperature, and reaction time are critical factors in optimizing the synthesis process .
Chemical Reactions Analysis
1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is also used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is explored for its potential use in drug discovery and development.
Industry: In the industrial sector, it is used in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but lacks the additional fluorine atoms, which can affect its reactivity and applications.
2,3-Difluoro-4-(trifluoromethyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2,3,4,5-tetrafluorobenzene: Contains more fluorine atoms, which can further increase the electron-withdrawing effects and alter its chemical behavior.
The unique combination of bromine, fluorine, and trifluoromethyl groups in this compound provides a distinct set of properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCORQPVVYSDQAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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